molecular formula C21H18N4O4S2 B3006314 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851129-29-8

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B3006314
CAS RN: 851129-29-8
M. Wt: 454.52
InChI Key: CGVXICPUENTWOO-UHFFFAOYSA-N
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Description

The compound "2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to the presence of the 1,3,4-oxadiazole moiety and other functional groups. While the specific compound is not directly mentioned in the provided papers, similar compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the formation of intermediate compounds that are further functionalized to achieve the desired final product. For instance, the synthesis of 1,3,4-thia(oxa)diazole substituted acetamides involves acylation reactions followed by N-alkylation under specific conditions . Similarly, the synthesis of N'-substituted acetohydrazides includes steps like refluxing with ethyl 2-bromoacetate, conversion to hydrazides, and subsequent reactions with CS2 and aryl carboxaldehydes . These methods suggest that the synthesis of the compound would also involve a series of carefully controlled reactions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-oxadiazole rings is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques help confirm the presence of various functional groups and the overall molecular framework . The structure of the compound would likely be confirmed using similar analytical methods to ensure the correct synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitutions, acylation, and cyclocondensation reactions . These reactions are chosen based on the functional groups present in the starting materials and the desired end products. The compound would undergo similar chemical reactions during its synthesis, with the specific conditions optimized for the introduction of the thiazole and acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as the methoxy groups and the acetamide moiety, can affect properties like solubility, melting point, and reactivity . The antioxidant, antibacterial, and anti-inflammatory activities of these compounds are also a direct result of their chemical structure, as seen in the in vitro and in vivo evaluations .

Scientific Research Applications

Antimicrobial and Hemolytic Activities

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide and its derivatives have been explored for their antimicrobial properties. A study demonstrated that certain derivatives exhibit active antimicrobial properties against various microbial species, with some showing potential as less toxic alternatives for biological screening and application trials (Gul et al., 2017).

Anticancer Agents

Research into the anticancer potential of this compound's derivatives has shown promising results. For instance, certain synthesized derivatives were investigated for their antitumor activities against human lung adenocarcinoma cells, displaying selective cytotoxicity and high apoptosis induction in comparison to standard treatments (Evren et al., 2019).

Antifungal and Apoptotic Effects

Another study explored the synthesis of triazole-oxadiazole compounds, including derivatives of 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, for their antifungal and apoptotic effects against Candida species. Some compounds demonstrated potent antifungal properties and an apoptotic effect on Candida cells (Çavușoğlu et al., 2018).

Anti-inflammatory and Antithrombotic Properties

This compound and its derivatives have also been assessed for their anti-inflammatory and antithrombotic properties. Studies have shown that certain derivatives exhibit significant anti-inflammatory effects and potential in enhancing clotting time, which could be useful in developing new anti-inflammatory pharmaceutical products (Basra et al., 2019).

Molecular Docking Studies

Molecular docking studies have been conducted on derivatives of this compound to assess their potential as pharmaceutical agents. For instance, computational and pharmacological evaluations have been performed to assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing some derivatives exhibit binding and moderate inhibitory effects in various assays (Faheem, 2018).

Anticonvulsant Activities

Research into the potential anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to this compound, has also been conducted. This includes the design, synthesis, and evaluation of these derivatives for anticonvulsant activities, showing significant efficacy in certain models (Nath et al., 2021).

properties

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)19-24-25-21(29-19)31-12-18(26)23-20-22-17(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVXICPUENTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

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